molecular formula C10H11N3OS B13254031 1-[4-(4,5-Dimethyl-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one

1-[4-(4,5-Dimethyl-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one

Cat. No.: B13254031
M. Wt: 221.28 g/mol
InChI Key: WZTXQPINVPRDCZ-UHFFFAOYSA-N
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Description

1-[4-(4,5-Dimethyl-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one is a compound that features both imidazole and thiazole rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The imidazole ring, in particular, is a five-membered ring containing two nitrogen atoms, while the thiazole ring contains both sulfur and nitrogen atoms. This compound’s unique structure makes it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4,5-Dimethyl-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one typically involves the formation of the imidazole and thiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the imidazole ring can be synthesized from glyoxal and ammonia, while the thiazole ring can be formed from α-haloketones and thiourea .

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pH control, are crucial to ensure the efficient formation of the desired product. The scalability of these methods is essential for producing the compound in large quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4,5-Dimethyl-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-[4-(4,5-Dimethyl-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which 1-[4-(4,5-Dimethyl-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one exerts its effects involves its interaction with specific molecular targets. The imidazole and thiazole rings can bind to metal ions and enzymes, influencing their activity. This binding can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one
  • 1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium

Uniqueness

Compared to similar compounds, 1-[4-(4,5-Dimethyl-1H-imidazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one is unique due to the presence of both imidazole and thiazole rings. This dual-ring structure enhances its ability to interact with a broader range of biological targets and participate in diverse chemical reactions .

Properties

Molecular Formula

C10H11N3OS

Molecular Weight

221.28 g/mol

IUPAC Name

1-[4-(4,5-dimethylimidazol-1-yl)-1,3-thiazol-2-yl]ethanone

InChI

InChI=1S/C10H11N3OS/c1-6-7(2)13(5-11-6)9-4-15-10(12-9)8(3)14/h4-5H,1-3H3

InChI Key

WZTXQPINVPRDCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C=N1)C2=CSC(=N2)C(=O)C)C

Origin of Product

United States

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